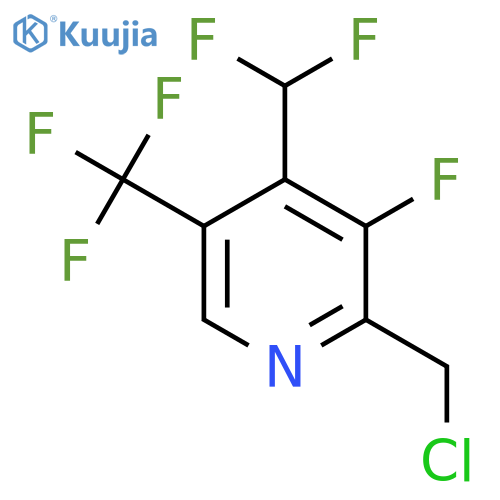Cas no 1806991-67-2 (2-(Chloromethyl)-4-(difluoromethyl)-3-fluoro-5-(trifluoromethyl)pyridine)

2-(Chloromethyl)-4-(difluoromethyl)-3-fluoro-5-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 2-(Chloromethyl)-4-(difluoromethyl)-3-fluoro-5-(trifluoromethyl)pyridine
-
- インチ: 1S/C8H4ClF6N/c9-1-4-6(10)5(7(11)12)3(2-16-4)8(13,14)15/h2,7H,1H2
- InChIKey: XWQUFHNFLNRWNS-UHFFFAOYSA-N
- ほほえんだ: ClCC1C(=C(C(F)F)C(C(F)(F)F)=CN=1)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 233
- トポロジー分子極性表面積: 12.9
- 疎水性パラメータ計算基準値(XlogP): 2.9
2-(Chloromethyl)-4-(difluoromethyl)-3-fluoro-5-(trifluoromethyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029031571-250mg |
2-(Chloromethyl)-4-(difluoromethyl)-3-fluoro-5-(trifluoromethyl)pyridine |
1806991-67-2 | 95% | 250mg |
$980.00 | 2022-03-31 | |
| Alichem | A029031571-500mg |
2-(Chloromethyl)-4-(difluoromethyl)-3-fluoro-5-(trifluoromethyl)pyridine |
1806991-67-2 | 95% | 500mg |
$1,752.40 | 2022-03-31 | |
| Alichem | A029031571-1g |
2-(Chloromethyl)-4-(difluoromethyl)-3-fluoro-5-(trifluoromethyl)pyridine |
1806991-67-2 | 95% | 1g |
$2,808.15 | 2022-03-31 |
2-(Chloromethyl)-4-(difluoromethyl)-3-fluoro-5-(trifluoromethyl)pyridine 関連文献
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
-
Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
2-(Chloromethyl)-4-(difluoromethyl)-3-fluoro-5-(trifluoromethyl)pyridineに関する追加情報
Comprehensive Analysis of 2-(Chloromethyl)-4-(difluoromethyl)-3-fluoro-5-(trifluoromethyl)pyridine (CAS No. 1806991-67-2)
In the realm of fluorinated pyridine derivatives, 2-(Chloromethyl)-4-(difluoromethyl)-3-fluoro-5-(trifluoromethyl)pyridine (CAS No. 1806991-67-2) stands out as a compound of significant interest due to its unique structural features and versatile applications. This heterocyclic compound is characterized by the presence of multiple fluorine substituents, including difluoromethyl and trifluoromethyl groups, which contribute to its distinct chemical properties. Researchers and industries are increasingly exploring its potential in agrochemicals, pharmaceutical intermediates, and material science.
The molecular structure of 2-(Chloromethyl)-4-(difluoromethyl)-3-fluoro-5-(trifluoromethyl)pyridine incorporates a pyridine ring substituted with a chloromethyl group at the 2-position, a difluoromethyl group at the 4-position, a fluoro substituent at the 3-position, and a trifluoromethyl group at the 5-position. This arrangement enhances its reactivity and makes it a valuable building block in organic synthesis. The compound's CAS No. 1806991-67-2 is frequently searched in chemical databases, reflecting its growing relevance in R&D and industrial applications.
One of the key reasons for the heightened interest in this compound is its potential role in the development of next-generation agrochemicals. With the global focus on sustainable agriculture and crop protection, researchers are investigating fluorinated pyridines for their ability to improve the efficacy and environmental profile of pesticides and herbicides. The difluoromethyl and trifluoromethyl groups in 2-(Chloromethyl)-4-(difluoromethyl)-3-fluoro-5-(trifluoromethyl)pyridine are known to enhance bioactivity and metabolic stability, making it a promising candidate for such applications.
In the pharmaceutical industry, 2-(Chloromethyl)-4-(difluoromethyl)-3-fluoro-5-(trifluoromethyl)pyridine is being explored as an intermediate in the synthesis of drug candidates. The incorporation of fluorine atoms into drug molecules often improves their lipophilicity, bioavailability, and binding affinity to target proteins. This compound's multi-fluorinated pyridine core aligns with the trend toward fluorine-containing pharmaceuticals, which are gaining traction due to their enhanced therapeutic properties.
Another area where 2-(Chloromethyl)-4-(difluoromethyl)-3-fluoro-5-(trifluoromethyl)pyridine shows promise is in advanced materials. The fluorine-rich structure of this compound can contribute to the development of high-performance polymers and electronic materials. Fluorinated compounds are known for their thermal stability, chemical resistance, and low surface energy, making them ideal for applications in coatings, adhesives, and semiconductors.
From a synthetic chemistry perspective, the preparation of 2-(Chloromethyl)-4-(difluoromethyl)-3-fluoro-5-(trifluoromethyl)pyridine involves sophisticated fluorination techniques and regioselective substitutions. The compound's CAS No. 1806991-67-2 is often referenced in patent literature and academic publications, highlighting its importance in method development and process optimization. Researchers are continually refining synthetic routes to improve yield and purity, addressing the demand for high-quality intermediates.
The environmental and regulatory landscape surrounding fluorinated compounds is another topic of interest. As sustainability becomes a priority, the biodegradability and eco-toxicity of 2-(Chloromethyl)-4-(difluoromethyl)-3-fluoro-5-(trifluoromethyl)pyridine are under scrutiny. Studies are being conducted to assess its environmental impact and ensure compliance with global regulations. This aligns with the broader industry shift toward green chemistry and responsible innovation.
In conclusion, 2-(Chloromethyl)-4-(difluoromethyl)-3-fluoro-5-(trifluoromethyl)pyridine (CAS No. 1806991-67-2) is a compound with multifaceted applications and significant potential in agrochemicals, pharmaceuticals, and materials science. Its fluorine-rich structure and reactivity make it a valuable asset in modern chemistry. As research progresses, this compound is likely to play an increasingly important role in addressing some of the most pressing challenges in science and technology.
1806991-67-2 (2-(Chloromethyl)-4-(difluoromethyl)-3-fluoro-5-(trifluoromethyl)pyridine) 関連製品
- 71630-32-5(Benzeneacetic acid, 4-amino-α-hydroxy-, (R)- (9CI))
- 1420776-15-3(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 878058-03-8(N-(3-acetamidophenyl)-2-({1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)acetamide)
- 2229174-83-6(3-(2,6-dimethylphenyl)-3,3-difluoropropan-1-ol)
- 139408-39-2(13(s)-hode-d4)
- 920378-83-2(1-(4-{3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}piperazin-1-yl)-3,3-dimethylbutan-1-one)
- 2229235-18-9(methyl 4-(but-3-yn-2-yl)-2-methylbenzoate)
- 31575-15-2(3-Ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one)
- 151602-49-2(5-O-Desmethyl Omeprazole)
- 1509012-61-6(4-(4-Methoxyphenyl)-3-methylbenzaldehyde)




